molecular formula C11H18O2 B14689915 (1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid CAS No. 31752-75-7

(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B14689915
CAS No.: 31752-75-7
M. Wt: 182.26 g/mol
InChI Key: VPWKANNPMWMMJJ-RKDXNWHRSA-N
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Description

(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid is a chiral compound with a unique structure that includes a cyclohexene ring substituted with a tert-butyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid can be achieved through several methodsThe reaction conditions typically involve the use of strong acids or bases, along with specific catalysts to control the stereochemistry of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactors have been employed to introduce the tert-butyl group efficiently, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted cyclohexene derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved often include the modulation of enzymatic activity or receptor signaling, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and selectivity in various reactions. This makes it a valuable compound in asymmetric synthesis and other specialized applications .

Properties

CAS No.

31752-75-7

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C11H18O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h5,7-9H,4,6H2,1-3H3,(H,12,13)/t8-,9-/m1/s1

InChI Key

VPWKANNPMWMMJJ-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1C=CCC[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)C1C=CCCC1C(=O)O

Origin of Product

United States

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